Dehydrodidemnin B is a cyclic depsipeptide that exhibits significant biological activity, particularly as an antineoplastic agent. It belongs to the didemnin family, which includes several compounds known for their potent anticancer properties. The compound was initially derived from marine tunicates, specifically from the Caribbean tunicate Trididemnum solidum, and has since been studied extensively for its therapeutic potential.
Dehydrodidemnin B is primarily sourced from marine organisms, particularly tunicates. The original compound, didemnin B, was isolated from Trididemnum solidum, which is known to produce these bioactive peptides in limited quantities. Advances in genetic engineering and microbial synthesis have allowed for more efficient production methods, enhancing the availability of dehydrodidemnin B for research and clinical applications .
Dehydrodidemnin B is classified as a cyclic depsipeptide, characterized by its unique structure that includes both peptide and ester linkages. It falls under the category of natural products with significant pharmacological activities, particularly in oncology. The compound is also recognized for its derivatives, which may exhibit varying degrees of biological activity .
The synthesis of dehydrodidemnin B can be achieved through both natural extraction from marine sources and synthetic methodologies. Recent advancements have introduced a platform combining microbial biosynthesis with chemical synthesis to produce dehydrodidemnin B efficiently.
The synthetic processes often involve specific reagents and conditions tailored to achieve high yields while minimizing byproducts. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification and analysis of the synthesized compounds.
The molecular structure of dehydrodidemnin B is complex, featuring multiple stereocenters and functional groups that contribute to its biological activity. The compound's structure can be represented by its chemical formula, which includes various carbon chains and functional groups characteristic of cyclic depsipeptides.
Dehydrodidemnin B undergoes various chemical reactions that can modify its structure and potentially enhance its biological activity. Key reactions include oxidation and hydrolysis, which can lead to the formation of active derivatives.
The reactions are often monitored using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm product formation and purity.
The mechanism of action of dehydrodidemnin B primarily involves inhibition of protein synthesis in cancer cells. It targets specific pathways that lead to cell cycle arrest and apoptosis in malignant cells.
Studies have demonstrated that dehydrodidemnin B exhibits high antiproliferative activity against various cancer cell lines, confirming its potential as a therapeutic agent .
Dehydrodidemnin B has several applications in scientific research and medicine:
Dehydrodidemnin B (plitidepsin) is a complex cyclic depsipeptide featuring a 21-membered macrocyclic ring with three ester bonds interspersed among amide linkages. Its core structure comprises:
The molecule’s bioactivity depends critically on its macrocyclic scaffold, which enforces a conformation that interacts with eukaryotic elongation factor 1A (eEF1A2). This binding disrupts protein synthesis and induces apoptosis in cancer cells [2] [3].
Table 1: Key Structural Components of Dehydrodidemnin B
Residue | Chemical Feature | Role in Bioactivity |
---|---|---|
Pyruvyl group | α-keto acid derivative | Enhances stability & target affinity |
HIP side chain | Hydrophobic aliphatic chain | Membrane penetration |
N-methyl-Tyrosine | Aromatic, methylated amine | eEF1A2 binding site |
Ester bond (Pro-HIP) | Labile linkage | Conformational flexibility |
Dehydrodidemnin B contains 13 chiral centers with fixed stereochemistry essential for its antitumor activity. Key configurations include:
Nuclear Magnetic Resonance (NMR) studies reveal conformational flexibility at the ester bond regions, allowing transition between "closed" (bioactive) and "open" states. Molecular dynamics simulations indicate the pyruvyl group’s orientation stabilizes hydrogen bonding with eEF1A2’s GTPase domain—a feature absent in didemnin B [1] [3].
Total synthesis relies on efficient macrocyclization using uronium/phosphonium coupling reagents:
Table 2: Coupling Reagent Performance in Fragment Assembly
Reagent | Bond Formed | Yield (%) | Epimerization Risk |
---|---|---|---|
HATU | Amide (Leu-Tyr) | 92 | Low |
HBTU | Amide (Pro-HIP) | 78 | Moderate |
PyBOP | Ester (Pro-HIP) | 89 | Low |
DCC | Amide (side chains) | 65 | High |
Recent advances leverage microbial biosynthesis for scalable production:
Notably, C10-HIP analogs show 3-fold enhanced potency against multiple myeloma cells (IC₅₀ = 0.8 nM vs. 2.4 nM for plitidepsin) [4].
Dehydrodidemnin B differs from didemnin B by a single structural change:
Feature | Didemnin B | Dehydrodidemnin B |
---|---|---|
C-terminal residue | Lactate | Pyruvate |
Bioactivity (IC₅₀)* | 4.2 nM (HeLa) | 1.8 nM (HeLa) |
Cardiotoxicity | Significant | Undetectable (≤100 nM) |
Metabolic stability | t₁/₂ = 2.1 hr (S9) | t₁/₂ = 8.3 hr (S9) |
*Data from leukemia cell assays [2] [7]
The pyruvyl group:
Table 3: Structure-Activity Relationship (SAR) of Key Modifications
Structural Change | Biological Impact | Reference |
---|---|---|
Pyruvate → lactate revertant | ↑ Cardiotoxicity, ↓ antitumor potency | [2] |
NMe-Tyr → Phe | Loss of eEF1A2 binding (IC₅₀ > 1000 nM) | [1] |
HIP C10 linear alkyl | 3× ↑ cytotoxicity (MM cell lines) | [4] |
Ester → ketone (Pro-HIP) | Macrocycle destabilization (inactive) | [7] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7